3-Pentylazetidine hydrochloride

説明

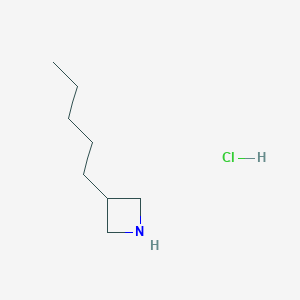

Structure

3D Structure of Parent

特性

IUPAC Name |

3-pentylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-3-4-5-8-6-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIWRJQGFYJTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379455-95-4 | |

| Record name | 3-pentylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Reactivity of 3 Pentylazetidine Hydrochloride and Azetidine Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

The reactivity of azetidines, including 3-Pentylazetidine (B13011815) hydrochloride, is significantly influenced by the inherent strain within the four-membered ring. rsc.orgrsc.orgresearchwithrutgers.com This ring strain, estimated to be approximately 25.4 kcal mol⁻¹, is a driving force for various chemical transformations, particularly those involving ring-opening. rsc.org While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.orgresearchgate.net This intermediate reactivity profile makes them unique and versatile building blocks in organic synthesis. rsc.orgrsc.orgresearchwithrutgers.com The strain energy of the azetidine ring is a key factor that facilitates the cleavage of the otherwise stable N-C sigma bonds. rsc.org

The cleavage of the N-C bond in azetidines is a characteristic reaction driven by the relief of ring strain. rsc.org This process can be initiated through various pathways, with nucleophilic ring-opening being a major route. magtech.com.cnresearchgate.net For the reaction to proceed, the azetidine ring often requires activation, which can be achieved through Lewis acid catalysis or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt, such as the hydrochloride salt. magtech.com.cnresearchgate.net

The cleavage typically occurs at one of the two N-C bonds. In unsymmetrically substituted azetidines, the site of cleavage, and thus the regioselectivity of the reaction, is dictated by a combination of electronic and steric factors. magtech.com.cnresearchgate.net For instance, the presence of substituents that can stabilize a developing positive charge, such as aryl or vinyl groups, can direct the nucleophilic attack to the adjacent carbon atom. magtech.com.cn

Homolytic cleavage of the N-C bond, often initiated by radicals, is another pathway for ring-opening, particularly in smaller, more strained rings like aziridines and azetidines. acs.orgnih.gov This contrasts with less strained systems like pyrrolidines, where such reactions are less common. acs.orgnih.gov

The regioselectivity of azetidine ring-opening reactions is a critical aspect that determines the structure of the final product. magtech.com.cnresearchgate.net Several factors govern this selectivity:

Electronic Effects : Substituents on the azetidine ring play a crucial role in directing the regioselectivity of ring-opening. magtech.com.cnresearchgate.net Electron-withdrawing groups can influence the electrophilicity of the adjacent carbon atoms, while groups that can stabilize a carbocationic intermediate will favor cleavage at that site. magtech.com.cn For example, in azetidines with 2-unsaturated substituents like aryl or vinyl groups, the C-N bond adjacent to the substituent is more susceptible to cleavage due to the stabilization of the transition state through conjugation. magtech.com.cnresearchgate.net

Steric Hindrance : The steric bulk of both the substituents on the azetidine ring and the incoming nucleophile can significantly impact the site of attack. magtech.com.cnresearchgate.net Bulky nucleophiles tend to attack the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn

Nature of the Nucleophile : The strength and nature of the nucleophile also influence the reaction pathway. Stronger nucleophiles may favor a direct SN2-type attack, while weaker nucleophiles might require more significant activation of the azetidine ring. magtech.com.cn

Intramolecular vs. Intermolecular Reactions : In cases of intramolecular ring-opening, the size of the newly forming ring is a determining factor, with the formation of five- and six-membered rings being generally favored. magtech.com.cnresearchgate.net

| Factor | Influence on Ring-Opening Selectivity |

| Electronic Effects | Substituents that stabilize positive charges direct nucleophilic attack to the adjacent carbon. magtech.com.cn |

| Steric Hindrance | Bulky nucleophiles favor attack at the less substituted carbon atom. magtech.com.cn |

| Nucleophile Strength | Stronger nucleophiles can influence the reaction mechanism and site of attack. magtech.com.cn |

| Reaction Type | In intramolecular reactions, the size of the forming ring influences the pathway. magtech.com.cn |

Electrophilic and Nucleophilic Transformations on 3-Pentylazetidine Hydrochloride

The presence of both a reactive azetidine ring and a pentyl side chain in this compound allows for a range of electrophilic and nucleophilic transformations.

The nitrogen atom in the azetidine ring is nucleophilic and can react with various electrophiles. youtube.com In the case of this compound, the nitrogen is protonated, forming an azetidinium salt. This protonation enhances the ring's susceptibility to nucleophilic attack, a key step in many ring-opening reactions. youtube.com

Further N-activation can be achieved by reacting the free base form of 3-pentylazetidine with electrophiles such as alkyl halides or acyl chlorides. youtube.comresearchgate.net This leads to the formation of quaternary azetidinium salts, which are even more reactive towards nucleophiles. researchgate.net The rate of these N-alkylation or N-acylation reactions is often a determining factor for subsequent ring cleavage. researchgate.net For instance, N-acylation can activate the azetidine ring towards desymmetrization reactions using thiols as nucleophiles in the presence of a chiral catalyst. rsc.org

The pentyl side chain of this compound offers a site for various functional group interconversions, which are fundamental transformations in organic synthesis. solubilityofthings.comfiveable.me These reactions allow for the modification of the side chain's structure and properties without altering the core azetidine ring, assuming the reaction conditions are mild enough to prevent ring-opening.

Common functional group interconversions that could be applied to the pentyl group include:

Oxidation : Oxidation of the alkyl chain could introduce functional groups like alcohols, ketones, or carboxylic acids, depending on the reagents and reaction conditions. solubilityofthings.com

Halogenation : Free-radical halogenation could introduce a halogen atom onto the pentyl chain, which can then serve as a handle for further nucleophilic substitution reactions.

Nitration : Under specific conditions, nitration of the alkyl chain could be possible, introducing a nitro group.

These transformations are powerful tools for creating a diverse range of 3-substituted azetidine derivatives with varied properties and potential applications. solubilityofthings.com

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Alcohol, Ketone, Carboxylic Acid |

| Halogenation | Halogen and UV light | Alkyl Halide |

| Nucleophilic Substitution | Alkyl halide and a nucleophile | Alcohol, Ether, Amine, etc. |

Advanced Reaction Mechanism Studies

The study of reaction mechanisms in azetidine chemistry has been advanced through a combination of experimental and computational methods. mit.eduacs.org These studies provide a deeper understanding of the factors that control the reactivity and selectivity of these strained heterocycles. mit.eduacs.org

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for predicting the outcomes of reactions involving azetidines. mit.edunih.gov By calculating parameters such as frontier orbital energies, researchers can predict which substrates are likely to react and what the major products will be, moving beyond a trial-and-error approach. mit.edu These computational models can also shed light on the transition states and intermediates involved in reactions, helping to explain observed selectivities. mit.edu For example, DFT calculations have been used to understand the regioselectivity of nucleophilic ring-opening of azetidiniums. nih.gov

Spectroscopic techniques are also crucial for elucidating reaction mechanisms. For instance, NMR spectroscopy can be used to determine the pKa of the azetidine nitrogen, a key factor in its reactivity and stability, especially in acid-mediated decomposition pathways. nih.gov In one study, ¹⁵N NMR was used to understand the intramolecular ring-opening decomposition of a series of N-substituted azetidines. nih.gov

Recent research has also focused on developing novel, mechanistically distinct methods for azetidine synthesis and functionalization. This includes photocatalytic methods, such as the aza Paternò-Büchi reaction, where visible light is used to promote a [2+2] cycloaddition to form the azetidine ring. rsc.orgnih.govrsc.org Understanding the excited-state reactivity in such reactions is a key area of ongoing investigation. rsc.org

Proposed Mechanistic Pathways for Azetidine Synthesis and Transformations

The synthesis of the azetidine core can be achieved through various mechanistic pathways, each offering different advantages in terms of substrate scope and stereochemical control.

Intramolecular Cyclization: This is a common and direct strategy for forming the azetidine ring. One major pathway is the base-promoted intramolecular nucleophilic substitution (SN2) of γ-haloamines or other substrates with a suitable leaving group at the γ-position. adelaide.edu.au For instance, the treatment of 3-bromopropylamine (B98683) with a base leads to the formation of the azetidine ring through an internal attack by the amino group. adelaide.edu.au A related and efficient method involves the cyclization of γ-amino alcohols. acs.org Recently, a lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been developed, proceeding via regioselective attack of the amine on the epoxide, which is activated by the Lewis acidic catalyst, La(OTf)₃. frontiersin.org

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for synthesizing functionalized azetidines. researchgate.netresearchgate.net The mechanism can proceed through different excited states. If the reaction involves a singlet excited state, it is often stereospecific, preserving the stereochemistry of the alkene. rsc.org Alternatively, the reaction can be initiated by a triplet sensitizer (B1316253), proceeding through a 1,4-biradical intermediate, which may lead to a mixture of stereoisomers. rsc.org

Reduction of Azetidin-2-ones (β-Lactams): Given the wide availability of β-lactams, their reduction presents a facile route to N-substituted azetidines. Reagents like lithium aluminium hydride (LiAlH₄) or diborane (B8814927) are commonly used for this transformation. acs.orgwikipedia.org This method is advantageous as the stereochemistry of the substituents on the ring is typically retained during the reduction process. acs.org

Palladium-Catalyzed C-H Amination: Modern synthetic methods include the intramolecular amination of unactivated C(sp³)–H bonds. In a pathway developed by Gaunt and co-workers, a palladium(II) catalyst is used to facilitate the γ-C(sp³)–H amination of an amine substrate. rsc.org The proposed mechanism involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org

Radical Cyclization: A general synthesis of azetidines can be achieved via a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This process involves the generation of a radical species that cyclizes to form the four-membered ring with high regioselectivity, a pathway that is typically disfavored by Baldwin's rules. wikipedia.orgnih.gov This method is effective for preparing C3-substituted azetidines, such as methyl- and hexyl-substituted derivatives. nih.gov

Ring Expansion: Azetidines can also be formed from smaller rings. A common method involves the ring expansion of N-tosylaziridines with reagents like dimethylsulfoxonium methylide. medwinpublishers.com

Stereochemical Analysis of Reaction Products

The stereochemical outcome of azetidine synthesis is highly dependent on the chosen mechanistic pathway and the nature of the substrates. Control over stereochemistry is crucial for the application of these compounds in various fields.

Stereoselectivity in Cyclization Reactions: The iodocyclization of homoallylic amines using iodine often proceeds with high diastereoselectivity. For example, the reaction between homoallylic amines and iodine in the presence of sodium hydrogen carbonate results in the formation of 2-(iodomethyl)azetidine derivatives with a notable cis-diastereoselectivity. medwinpublishers.com Similarly, selenium-induced cyclization of homoallylbenzylamines can deliver mixtures of cis and trans azetidines. bham.ac.uk The reduction of 3,4-disubstituted N-Boc-azetines using a palladium catalyst and hydrogen gas leads to syn-2,3-disubstituted N-Boc azetidines in high yields. medwinpublishers.com

Interactive Data Table: Stereochemical Outcomes in Azetidine Synthesis

| Reaction Type | Substrate Example | Reagents/Conditions | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Iodocyclization | N-benzyl-1-(1-pyridin-3-yl)but-3-ene-1-amine | I₂, NaHCO₃, MeCN, RT | cis-1-benzyl-4-iodomethyl-2-(pyridin-3-yl)-azetidine | medwinpublishers.com |

| Reductive Cyclization | 3,4-disubstituted N-Boc-azetines | H₂, Pd/C | syn-2,3-disubstituted N-Boc azetidines | medwinpublishers.com |

| Radical Cyclization | Chiral ynamides derived from β-aminoalcohols | Cu-catalyst, visible light | trans-C2,C3-disubstituted azetidines preferred | nih.gov |

| [2+2] Photocycloaddition | N-(arylsulfonyl)imines + styrenyl alkenes | 365 nm UV light | Stereospecific (via singlet state exciplex) | rsc.org |

Stereospecificity in Cycloadditions: The aza Paternò-Büchi reaction provides a clear example of how the reaction mechanism dictates stereochemistry. When N-(arylsulfonyl)imines react with styrenyl alkenes under direct UV irradiation, the reaction is believed to proceed through a singlet state exciplex. rsc.org This intermediate leads to a stereospecific cycloaddition where the aryl substituents from both the imine and the alkene end up on the same face of the resulting azetidine ring. rsc.org In contrast, when the reaction is performed using a triplet sensitizer like acetone (B3395972), it proceeds via a stepwise biradical mechanism, resulting in a loss of stereoselectivity and yielding a mixture of endo and exo diastereomers. rsc.org

Control in Radical Reactions: In the copper-catalyzed radical cyclization of ynamides derived from optically enriched β-aminoalcohols, a preference for the trans relationship between the substituents at the C2 and C3 positions of the azetidine ring is observed. nih.gov This demonstrates that even complex radical pathways can offer a degree of stereocontrol in the formation of substituted azetidines.

Advanced Spectroscopic and Analytical Characterization of 3 Pentylazetidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-Pentylazetidine (B13011815) hydrochloride, both ¹H and ¹³C NMR would provide critical information regarding its carbon-hydrogen framework.

¹H NMR and ¹³C NMR Techniques

¹H NMR (Proton NMR) would be expected to reveal the number of unique proton environments, their chemical shifts, signal integrations (corresponding to the number of protons), and splitting patterns (indicating adjacent protons). In a hypothetical ¹H NMR spectrum of 3-Pentylazetidine hydrochloride, one would anticipate signals corresponding to the protons of the pentyl chain and the azetidine (B1206935) ring. The protons on the carbon adjacent to the nitrogen in the azetidine ring would likely appear as downfield multiplets due to the deshielding effect of the heteroatom. The terminal methyl group of the pentyl chain would be expected to present as a triplet.

¹³C NMR (Carbon-13 NMR) provides information on the different carbon environments in the molecule. For this compound, a distinct signal would be expected for each of the eight carbon atoms. The carbons of the azetidine ring would likely have characteristic chemical shifts, with the carbons bonded to the nitrogen atom appearing at a lower field.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals for azetidine ring protons (likely multiplets), signals for pentyl chain protons (including a terminal methyl triplet). |

| ¹³C NMR | Eight distinct carbon signals corresponding to the azetidine ring and the pentyl chain. |

Stereochemical Assignment through NMR Parameters

In cases where stereoisomers are possible, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry of the substituents on the azetidine ring. The spatial proximity of protons can be inferred from the cross-peaks in a 2D NOESY spectrum, which would be crucial in assigning the cis or trans configuration of the pentyl group relative to other substituents if present.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A broad absorption in the region of 2700-2400 cm⁻¹ would be indicative of the N-H stretch of the secondary ammonium (B1175870) hydrochloride. C-H stretching vibrations from the pentyl group and the azetidine ring would be expected in the 3000-2850 cm⁻¹ region. C-N stretching and N-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted FT-IR Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium Salt) | 2700 - 2400 (broad) |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| N-H Bend | ~1600 - 1500 |

| C-N Stretch | ~1250 - 1020 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the 3-pentylazetidine cation with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₈H₁₇N for the free base). The expected monoisotopic mass of the 3-pentylazetidinium ion (C₈H₁₈N⁺) would be calculated and compared to the experimental value.

Predicted Collision Cross Section (CCS) Analysis

In conjunction with ion mobility-mass spectrometry, the collision cross section (CCS) of the 3-pentylazetidinium ion could be predicted or measured. The CCS is a measure of the ion's size and shape in the gas phase and provides an additional parameter for structural confirmation. This data can be compared against theoretical values calculated for proposed structures, further enhancing the confidence in the structural assignment.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are powerful tools for separating the components of a mixture, making them indispensable for assessing the purity of chemical compounds and separating isomers. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two such methods widely employed in the analysis of organic molecules like this compound.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. For compounds like this compound, HPLC is particularly useful for determining purity and for the separation of potential optical isomers.

While specific HPLC analytical method details for this compound are not extensively available in public literature, a general approach can be outlined based on the analysis of similar azetidine derivatives and hydrochloride salts. A reversed-phase HPLC method is commonly employed for such compounds. The separation is typically achieved on a C18 or C8 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. Detection is commonly performed using a UV detector, as the hydrochloride salt may exhibit UV absorbance at lower wavelengths.

For the separation of chiral isomers of azetidine-containing compounds, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective for resolving enantiomers of various pharmaceuticals. The mobile phase for chiral separations can be either normal-phase (e.g., a mixture of alkanes and alcohols) or reversed-phase, depending on the specific CSP and the compound's properties.

Table 1: Representative HPLC Parameters for Analysis of Azetidine Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: The parameters in this table represent typical conditions for related compounds and would require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. In the context of this compound, TLC can be used as a quick qualitative check of its purity.

The separation in TLC is based on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). The choice of the mobile phase is critical and is determined by the polarity of the compound. For an amine hydrochloride salt like this compound, a polar mobile phase system is generally required. A mixture of a polar organic solvent, such as methanol or ethanol, and a less polar solvent, like dichloromethane (B109758) or ethyl acetate (B1210297), often with a small amount of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) to prevent peak tailing of the free amine, is commonly used.

After the mobile phase has ascended the plate, the separated components are visualized. If the compound is not colored, visualization can be achieved under UV light (if the compound is UV-active) or by staining with a suitable reagent, such as potassium permanganate (B83412) or ninhydrin (B49086) for primary or secondary amines. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

Table 2: Illustrative TLC Conditions for Azetidine Compounds

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

| Expected Rf | Dependent on the exact mobile phase composition |

Note: The conditions provided are illustrative and would need to be optimized for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is fundamental for verifying the empirical formula of a newly synthesized compound and confirming its elemental purity.

For this compound (C8H17N·HCl), the theoretical elemental composition can be calculated from its molecular formula and atomic weights of its constituent elements. The experimentally determined values from an elemental analyzer should closely match these theoretical values to confirm the identity and purity of the compound. A significant deviation between the experimental and theoretical values may indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized.

Table 3: Theoretical Elemental Composition of this compound (C8H18ClN)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 58.70 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 11.08 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.66 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.56 |

| Total | 163.692 | 100.00 |

The experimental results from an elemental analysis of a pure sample of this compound are expected to be within ±0.4% of the theoretical values presented in the table.

Computational and Theoretical Chemistry Studies of 3 Pentylazetidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of 3-Pentylazetidine (B13011815) hydrochloride. mpg.deyoutube.comnih.govnationalmaglab.org DFT methods provide a robust framework for calculating the molecule's geometry, energy, and electronic properties with a favorable balance between accuracy and computational cost. mpg.deyoutube.com

The electronic structure of 3-Pentylazetidine hydrochloride is characterized by the distribution of electron density and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and stability. For a molecule like this compound, the electron density is expected to be higher around the nitrogen and chlorine atoms due to their higher electronegativity.

Conformational analysis through quantum chemical calculations helps identify the most stable three-dimensional arrangements of the atoms in the molecule. nih.gov The puckered nature of the azetidine (B1206935) ring, combined with the flexible pentyl chain and the rotational freedom around the C-N bonds, gives rise to several possible conformers. By calculating the relative energies of these conformers, the most energetically favorable structures can be determined. These calculations often consider the molecule in both the gas phase and in solution to account for solvent effects. nih.govnih.gov

Below is a hypothetical data table illustrating the relative energies of different conformers of this compound, as would be determined by DFT calculations.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Axial-gauche | Pentyl group in axial position, gauche conformation of the pentyl chain | 1.5 |

| Axial-anti | Pentyl group in axial position, anti conformation of the pentyl chain | 1.2 |

| Equatorial-gauche | Pentyl group in equatorial position, gauche conformation of the pentyl chain | 0.3 |

| Equatorial-anti | Pentyl group in equatorial position, anti conformation of the pentyl chain | 0.0 |

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and flexibility of this compound over time. nih.govsigmaaldrich.com Unlike static quantum chemical calculations, MD simulations provide a dynamic picture of the molecule's behavior by solving Newton's equations of motion for the atoms. acs.org

These simulations can reveal the transitions between different conformational states and the time scales on which these transitions occur. For this compound, MD simulations can model the puckering of the azetidine ring, the various conformations of the pentyl side chain, and the interactions with solvent molecules. This provides a comprehensive understanding of the molecule's flexibility and the distribution of its conformers in a given environment. The stability of the most active derivatives and their enzyme complexes can be confirmed through molecular docking and molecular dynamic simulation studies. nih.gov

A hypothetical data table summarizing key findings from an MD simulation of this compound in an aqueous solution is presented below.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Solvent | Water (TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Predominant Ring Puckering Amplitude | 0.2 Å |

| Average End-to-End Distance of Pentyl Chain | 4.5 Å |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of azetidine derivatives. By mapping out the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

The formation of the azetidine ring is a key step in the synthesis of this compound. Computational studies can model the energy profiles of various synthetic routes, such as intramolecular cyclization reactions. nih.govrsc.org For instance, the ring closure of a suitably substituted γ-amino alcohol or γ-haloamine can be studied to determine the activation energy and the thermodynamics of the reaction. These calculations can help in optimizing reaction conditions by identifying the most favorable pathway. nih.gov Similarly, the ring-opening reactions of azetidines, which are driven by the release of ring strain, can also be computationally investigated. researchgate.net

Many modern synthetic methods for azetidines employ catalysts to enhance efficiency and selectivity. acs.org Computational studies are invaluable for elucidating the mechanisms of these catalytic reactions. acs.org For example, in a metal-catalyzed synthesis, DFT calculations can model the coordination of the substrate to the metal center, the oxidative addition and reductive elimination steps, and the role of ligands in the catalytic cycle. rsc.org Recent research has explored photocatalytic methods, such as the aza Paternò–Büchi reaction, for the synthesis of azetidines, with computational models helping to predict the feasibility and outcome of these light-driven reactions. mit.edursc.orgnih.gov

A hypothetical energy profile for a catalyzed azetidine ring formation is shown in the table below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants + Catalyst | 0.0 |

| 1 | Reactant-Catalyst Complex | -5.2 |

| 2 | Transition State 1 | +15.8 |

| 3 | Intermediate | -2.1 |

| 4 | Transition State 2 | +12.5 |

| 5 | Product-Catalyst Complex | -10.7 |

| 6 | Product + Catalyst | -8.3 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgdiva-portal.orgjmchemsci.comresearchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds and help in the interpretation of experimental spectra. nih.gov

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.orgsourceforge.io These calculations are typically performed on the optimized geometry of the molecule and can be refined by considering solvent effects. The predicted spectra can then be compared with experimental data to confirm the structure of the compound.

Similarly, the vibrational frequencies of this compound can be calculated to predict its IR spectrum. diva-portal.org The calculated frequencies and their corresponding intensities can be used to assign the absorption bands in the experimental IR spectrum to specific vibrational modes of the molecule.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is provided below, demonstrating the utility of computational spectroscopy.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Azetidine) | 55.2 |

| C3 (Azetidine) | 35.8 |

| C4 (Azetidine) | 55.2 |

| C1' (Pentyl) | 34.1 |

| C2' (Pentyl) | 31.9 |

| C3' (Pentyl) | 22.6 |

| C4' (Pentyl) | 29.5 |

| C5' (Pentyl) | 14.0 |

Applications of 3 Pentylazetidine Hydrochloride in Contemporary Organic Synthesis and Materials Science

3-Pentylazetidine (B13011815) Hydrochloride as a Versatile Building Block in Complex Molecule Construction

3-Pentylazetidine hydrochloride, as a readily available and modifiable scaffold, is instrumental in the construction of intricate molecular architectures. beilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.gov The inherent ring strain of the azetidine (B1206935) core can be strategically harnessed to drive reactions that lead to more complex structures. nih.gov Synthetic chemists utilize the 3-pentylazetidine moiety to introduce specific steric and electronic properties into a target molecule, influencing its biological activity or material properties.

The versatility of this building block is evident in its application in multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.gov MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating substantial portions of all the starting materials. The use of azetidine derivatives, such as those derived from this compound, in MCRs allows for the rapid generation of diverse libraries of compounds with potential applications in drug discovery and materials science. beilstein-journals.orgresearchgate.netnih.gov

For instance, the Passerini and Ugi multicomponent reactions, which are powerful tools for creating complex, drug-like molecules, can incorporate azetidine-containing building blocks. beilstein-journals.orgresearchgate.net This approach facilitates the modular synthesis of novel scaffolds that would be challenging to access through traditional synthetic routes. researchgate.netresearchgate.netnih.govnih.gov

Table 1: Examples of Complex Molecules Synthesized Using Azetidine Building Blocks

| Resulting Molecule Type | Synthetic Strategy | Key Feature of Azetidine | Reference |

| Drug-like molecules | Multicomponent Reactions (e.g., Ugi, Passerini) | Provides a rigid scaffold and influences solubility and metabolic stability. nih.gov | beilstein-journals.orgresearchgate.net |

| Highly substituted azetidines | Strain-release-driven anion relay | The strained ring facilitates rapid and modular synthesis. | nih.gov |

| Conformationally constrained α-amino acids | Palladium-catalyzed formal [3+2]-cycloaddition | Acts as a novel three-carbon fragment for asymmetric synthesis. | nih.gov |

Enantioselective Synthesis Utilizing 3-Pentylazetidine as a Chiral Auxiliary or Ligand

Chiral azetidine derivatives, including those accessible from 3-pentylazetidine, have proven to be highly effective in the realm of enantioselective synthesis. researchgate.netbirmingham.ac.uk In this context, the azetidine ring can function either as a chiral auxiliary or as a component of a chiral ligand for metal-catalyzed reactions. researchgate.netrsc.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. Chiral azetidines, such as those derived from (S)-1-phenylethylamine, have been successfully employed for the asymmetric alkylation of propionamides. rsc.org The rigid and defined conformation of the azetidine ring effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation step.

As a chiral ligand , the azetidine moiety can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. nih.gov For example, C1-symmetric N,N'-ligands derived from 2,4-cis-disubstituted azetidines have been used in copper-catalyzed Henry reactions to produce β-nitro alcohols with high enantiomeric excess. nih.gov The inherent concavity of the cis-azetidine ring in the ligand-metal complex creates a well-defined chiral pocket that dictates the approach of the reactants. nih.gov

Table 2: Applications of Chiral Azetidines in Asymmetric Synthesis

| Application | Role of Azetidine | Reaction Type | Achieved Selectivity | Reference |

| Asymmetric Alkylation | Chiral Auxiliary | Alkylation of propionamides | High diastereoselectivity | rsc.org |

| Asymmetric Henry Reaction | Chiral Ligand | Copper-catalyzed addition of nitromethane (B149229) to aldehydes | >99% e.e. for alkyl aldehydes | nih.gov |

| Asymmetric Friedel-Crafts Alkylations | Chiral Ligand/Organocatalyst | Electrophilic aromatic substitution | High enantioselectivity | researchgate.netbirmingham.ac.uk |

| Asymmetric Michael-type reactions | Chiral Ligand/Organocatalyst | Conjugate addition | High enantioselectivity | researchgate.netbirmingham.ac.uk |

Precursor to Highly Functionalized Azetidine Derivatives

This compound is a valuable starting point for the synthesis of a wide array of highly functionalized azetidine derivatives. nih.gov The ability to introduce diverse substituents onto the azetidine ring allows for the fine-tuning of the molecule's properties for specific applications.

Various synthetic strategies have been developed to functionalize the azetidine core. These include methods for the divergent preparation of substituted azetidines from a common azetidine-containing starting material. researchgate.net Such strategies often involve reactions like lithiation followed by electrophilic trapping, nucleophilic displacement, and transition metal-catalyzed cross-coupling reactions. researchgate.net

For example, the synthesis of penaresidin (B1208786) B, a natural product with interesting biological activity, involved the creation of a highly functionalized azetidine aldehyde precursor. nih.gov This demonstrates the utility of azetidine scaffolds in the total synthesis of complex natural products. Furthermore, innovative methods like the four-component strain-release-driven synthesis allow for the modular construction of substituted azetidines from simple precursors. nih.gov

Development of Novel Organocatalysts and Ligands Incorporating Azetidine Moieties

The unique structural and electronic properties of the azetidine ring have led to its incorporation into the design of novel organocatalysts and ligands. researchgate.net Organocatalysts, which are small organic molecules that can catalyze chemical reactions, have gained significant interest due to their robustness, low cost, and environmentally benign nature. researchgate.netnih.gov

Azetidine-based organocatalysts have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Friedel-Crafts alkylations. researchgate.netbirmingham.ac.uk The nitrogen atom of the azetidine ring can act as a Lewis base or participate in hydrogen bonding, while the stereocenters on the ring control the enantioselectivity of the reaction.

Similarly, azetidine-containing ligands are valuable in transition metal catalysis. The rigid framework of the azetidine ring can enforce a specific geometry around the metal center, leading to enhanced reactivity and selectivity. For instance, C2-symmetric bisoxazoline and diamine ligands are well-established in asymmetric catalysis, and azetidine-based analogs offer a unique C1-symmetric platform that can lead to different and potentially superior catalytic outcomes. nih.gov The development of such ligands is crucial for expanding the toolbox of synthetic chemists and enabling the discovery of new and efficient catalytic transformations.

Emerging Trends and Future Perspectives in 3 Pentylazetidine Hydrochloride Research

Innovations in Green Chemistry Approaches for 3-Pentylazetidine (B13011815) Hydrochloride Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles to minimize environmental impact. nih.gov For the synthesis of azetidines like 3-Pentylazetidine hydrochloride, this involves innovations in catalysts, solvents, and reaction conditions.

A primary focus is the development of eco-friendly and cleaner synthetic methods. pageplace.de Researchers are exploring the use of sustainable solvents to replace hazardous ones like dichloromethane (B109758) and dimethylformamide. rsc.org For instance, water has been investigated as a green solvent for the synthesis of imines, which are common precursors for azetidines, demonstrating that it can accelerate reaction kinetics and simplify product isolation. digitellinc.com Another promising bio-based solvent, Cyrene™, has been successfully used for the synthesis of amides from acid chlorides and primary amines, offering a protocol that minimizes waste and increases molar efficiency. rsc.org Such methodologies could be adapted for the final steps of synthesizing this compound.

Catalysis is another key area of innovation. The use of reusable catalysts, such as Brønsted acidic ionic liquids, for direct amidation reactions presents a sustainable alternative to traditional methods. acs.org These catalysts can function as both the solvent and the catalyst, simplifying processes and allowing for easy separation and recycling. acs.org For azetidine (B1206935) ring formation specifically, lanthanoid triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular aminolysis of epoxy amines, a key strategy for constructing the azetidine scaffold. frontiersin.orgfrontiersin.org This catalytic method is notable for its high yields and tolerance of various functional groups. frontiersin.org Furthermore, photocatalysis is emerging as a powerful tool, with strategies being developed for catalyst recycling and using low catalyst loadings to improve the sustainability of amine synthesis. unibo.it

The concept of waste prevention is also being addressed through one-pot synthesis and multi-component reactions (MCRs), which reduce the number of steps and purification stages, thereby minimizing waste generation. nih.gov The Ugi MCR, for example, has been utilized for the synthesis of 2-azetidinones, which are related four-membered rings. pageplace.de

Table 1: Comparison of Green Solvents for Amine and Heterocycle Synthesis

| Solvent | Reaction Type | Key Advantages | Potential for Azetidine Synthesis |

|---|---|---|---|

| Water | Imine Synthesis | Eco-friendly, enhances reaction kinetics, simplifies product isolation. digitellinc.com | Applicable for the synthesis of imine precursors to 3-Pentylazetidine. |

| Cyrene™ | Amide Synthesis | Bio-based, reduces waste, high molar efficiency, replaces toxic aprotic solvents. rsc.org | Could be used in coupling reactions involving the azetidine nitrogen. |

| Ionic Liquids | Amidation | Act as both catalyst and solvent, high thermal stability, recyclable. acs.org | Useful for steps involving the formation of amide bonds with azetidine precursors. |

| Ethanol/Water | Nitro Reduction | Reduces use of hazardous reagents, byproducts are often benign (e.g., water, ammonia). nih.gov | Applicable for precursor modifications in a greener fashion. |

Flow Chemistry and Automated Synthesis for Azetidine Production

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals, including azetidines. This technology offers significant advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. researchgate.netrsc.org

The synthesis of azetidinium salts, which are closely related to this compound, has been successfully translated from a lengthy batch process to a rapid continuous-flow method. researchgate.net This approach addresses safety concerns associated with exothermic reactions and allows for better heat transfer and control. researchgate.net Similarly, flow technology has been instrumental in generating and handling highly reactive intermediates, such as lithiated azetidines, at temperatures higher than what is feasible in batch reactors. rsc.orguniba.it This capability, combined with the use of greener solvents like cyclopentyl methyl ether (CPME), enables the development of more sustainable and efficient processes. uniba.it

Researchers have developed telescoped continuous-flow protocols for the synthesis of functionalized azetidines from precursors like 1-azabicyclo[1.1.0]butanes. researchgate.net These integrated sequences, which combine cyclization, lithiation, and trapping of electrophiles in a single continuous process, showcase the power of flow chemistry to streamline complex synthetic routes. Photochemical modifications of azetidine derivatives have also been successfully performed in both batch and flow reactors, demonstrating the versatility of this technology for producing valuable azetidine building blocks for drug discovery on a multigram scale. nih.gov

Table 2: Advantages of Flow Chemistry in Azetidine Synthesis

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved containment and heat transfer reduce risks. | researchgate.net |

| Reaction Control | Difficult to precisely control temperature and mixing. | Precise control of residence time, temperature, and mixing. | researchgate.netrsc.org |

| Scalability | Scaling up can be challenging and non-linear. | More straightforward "scaling out" by running reactors in parallel. | nih.gov |

| Handling of Reactive Intermediates | Often requires very low temperatures and careful handling. | Enables use of unstable intermediates at higher temperatures. | uniba.it |

| Process Integration | Multi-step processes require isolation of intermediates. | Allows for "telescoped" reactions, combining multiple steps. | researchgate.net |

Chemoinformatics and Machine Learning in Predicting Azetidine Reactivity

Chemoinformatics and machine learning (ML) are becoming indispensable tools in modern chemistry, moving beyond trial-and-error to a more predictive science. mit.edunih.gov These computational approaches are being applied to predict the reactivity, properties, and synthetic accessibility of molecules like azetidines.

Recent studies have shown that computational models can successfully predict which starting materials will react to form azetidines under specific photocatalytic conditions. mit.edu By calculating properties such as frontier orbital energies, researchers can pre-screen compounds and forecast reaction outcomes, significantly accelerating the discovery of new synthetic routes. mit.edu This approach was validated experimentally, with the models accurately predicting the success of numerous alkene-oxime pairing reactions to synthesize azetidines. mit.edu

Machine learning algorithms are also used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net For azetidines, these models can correlate structural features with physicochemical properties or biological activity, guiding the design of new derivatives with desired characteristics. nih.govnih.gov For example, computational analysis of azetidine-based libraries can confirm that their properties fall within the preferred range for specific applications, such as CNS-focused drugs, by calculating metrics like the CNS Multiparameter Optimization (MPO) score. nih.gov

Furthermore, computational methods assist in understanding the fundamental properties of azetidines, such as their crystal structure. researchgate.net Predicting the crystal energy landscape is a valuable tool that complements experimental searches for different polymorphic forms of a compound. researchgate.net

Table 3: Applications of Chemoinformatics in Azetidine Research

| Application Area | Computational Method | Key Outcome | Reference |

|---|---|---|---|

| Reaction Prediction | Computational Modeling (Frontier Orbital Energies) | Predicts successful substrate pairings for azetidine synthesis. | mit.edu |

| Property Prediction | QSAR, CNS MPO Algorithm | Guides design of azetidines with drug-like properties. | researchgate.netnih.gov |

| Synthesis Planning | Forward Prediction Tools (e.g., EROS, CAMEO) | Assists in identifying reactive sites and planning synthetic routes. | nih.gov |

| Solid-State Characterization | Crystal Structure Prediction | Analyzes and predicts stable polymorphic forms. | researchgate.net |

Interdisciplinary Research Integrating this compound with Other Chemical Fields

The unique structural and physicochemical properties of the azetidine ring make it a valuable scaffold for interdisciplinary research, particularly in medicinal chemistry and materials science. The integration of this compound and its derivatives into these fields is a promising future direction.

In medicinal chemistry, the small, rigid, and polar nature of the azetidine ring is an attractive design element. Incorporating this motif into larger molecules can significantly improve key pharmacokinetic properties. Azetidines are increasingly used as building blocks for the development of novel therapeutics, including compounds targeting the central nervous system. nih.gov Computational and synthetic efforts are often combined to create diverse libraries of azetidine-based compounds for screening against various biological targets. nih.gov For instance, derivatives have been synthesized and evaluated for their potential as antidepressants.

Beyond medicine, azetidine derivatives are finding applications in materials science. A notable example is the use of azetidinium salts to functionalize cellulosic materials like paper. researchgate.net By grafting molecules onto paper surfaces via reactions with the azetidinium group, researchers can create "value-added" functional materials. This has been demonstrated by attaching biotin (B1667282) to paper, which then allows for the specific binding of fluorescently labeled streptavidin, opening possibilities for developing novel diagnostic or sensing platforms. researchgate.net The principles of this research could be extended to use compounds like this compound to modify the surface properties of various materials.

This cross-pollination of ideas—using a compound traditionally viewed as a pharmaceutical building block in materials science, or applying materials science techniques to drug delivery—highlights a vibrant and expanding area of research for azetidine chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。